2-Fluoro-1,3-diméthoxy-4-nitrobenzène

Vue d'ensemble

Description

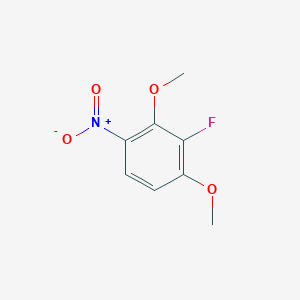

2-Fluoro-1,3-dimethoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO4 and a molecular weight of 201.15 g/mol . It is characterized by the presence of a fluorine atom, two methoxy groups, and a nitro group attached to a benzene ring. This compound is typically found as a light-yellow to yellow-green to brown powder or crystals .

Applications De Recherche Scientifique

2-Fluoro-1,3-dimethoxy-4-nitrobenzene has several applications in scientific research:

Mécanisme D'action

Target of Action

2-Fluoro-1,3-dimethoxy-4-nitrobenzene is an organic compound used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

As a compound used in proteomics research , it may have effects at the protein level, potentially influencing protein synthesis or function.

Méthodes De Préparation

The synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene involves several steps. One common method includes the nitration of 2-Fluoro-1,3-dimethoxybenzene using a mixture of nitric acid and sulfuric acid . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound. After the reaction, the product is purified through recrystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

2-Fluoro-1,3-dimethoxy-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Comparaison Avec Des Composés Similaires

2-Fluoro-1,3-dimethoxy-4-nitrobenzene can be compared with other similar compounds such as:

4-Fluoro-3,5-dimethoxyphenylboronic acid: This compound has similar structural features but contains a boronic acid group instead of a nitro group.

3-Fluoro-2,4-dimethoxyphenylboronic acid: Similar to the above compound but with different positions of the fluorine and methoxy groups.

3,5-Difluoro-2,4-dimethoxyaniline: This compound has an amino group instead of a nitro group and two fluorine atoms.

The uniqueness of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

2-Fluoro-1,3-dimethoxy-4-nitrobenzene (CAS Number: 155020-44-3) is an organic compound with a molecular formula of CHFNO and a molecular weight of 201.15 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and proteomics research. This article aims to provide a comprehensive overview of the biological activity associated with 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-Fluoro-1,3-dimethoxy-4-nitrobenzene features a nitro group that is known to influence its reactivity and biological interactions. The presence of the fluorine atom enhances its electrophilic character, making it a suitable candidate for nucleophilic aromatic substitution reactions.

Mechanism of Action

The biological activity of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene is primarily attributed to its ability to interact with various biological targets. It has been noted for its role in enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. The nitro group can facilitate interactions with biological targets, potentially leading to therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Applications in Scientific Research

Pharmaceutical Development

2-Fluoro-1,3-dimethoxy-4-nitrobenzene serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to act as a precursor for compounds that exhibit significant biological activity. For instance, it has been utilized in the development of anti-inflammatory agents and anticancer drugs.

Proteomics Research

In proteomics, this compound is used for sample preparation in mass spectrometry analysis. It aids in the study of protein interactions and functions within biological systems. The ability to modify proteins chemically using this compound enhances the understanding of their roles in various biochemical pathways .

Comparative Analysis with Similar Compounds

The following table compares 2-Fluoro-1,3-dimethoxy-4-nitrobenzene with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-1,4-dimethoxybenzene | Fluorine at position 2; methoxy at positions 1 and 4 | Different substitution pattern affects reactivity |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | Fluorine at position 1; methoxy at positions 2 and 5 | Different regioselectivity in nitration |

| 3-Fluoro-2,4-dimethoxybenzoic acid | Fluorine at position 3; carboxylic acid group | Presence of carboxylic acid alters solubility |

| 4-Fluoro-3,5-dimethoxyphenylboronic acid | Boronic acid functionality; fluorine at position 4 | Useful in cross-coupling reactions |

This comparison highlights the unique reactivity and potential applications of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene compared to its analogs.

Case Studies and Research Findings

Case Study: Synthesis and Characterization

A study conducted by researchers involved the synthesis of related compounds through nitration reactions. For example, the nitration of 2-Fluoro-1,3-dimethoxybenzene yielded various products that were characterized using techniques such as X-ray crystallography. The findings indicated that the specific arrangement of functional groups significantly influences the chemical behavior and potential applications in pharmaceuticals .

Research Findings on Biological Activity

Research indicates that compounds similar to 2-Fluoro-1,3-dimethoxy-4-nitrobenzene exhibit varying degrees of biological activity depending on their structural modifications. For instance:

- Enzyme Inhibition: Studies have shown that certain derivatives can inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding: The compound's structural features allow it to bind effectively to receptors associated with cancer cell proliferation.

These findings underscore the potential therapeutic applications of this compound in treating diseases such as cancer and chronic inflammation.

Propriétés

IUPAC Name |

2-fluoro-1,3-dimethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGQUCUSGQOTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440345 | |

| Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155020-44-3 | |

| Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.